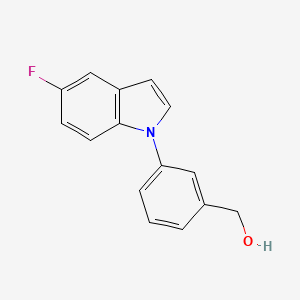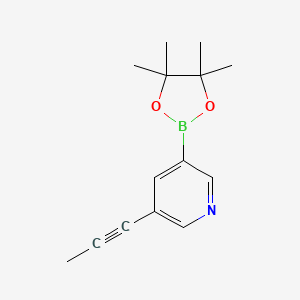
3-(Prop-1-yn-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-1-yn-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a propynyl group and a dioxaborolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-yn-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-iodopyridine, propynyl magnesium bromide, and bis(pinacolato)diboron.
Grignard Reaction: The propynyl group is introduced via a Grignard reaction between 3-bromo-5-iodopyridine and propynyl magnesium bromide under anhydrous conditions.
Borylation: The resulting intermediate undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
3-(Prop-1-yn-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of biaryl compounds through cross-coupling reactions.
Aplicaciones Científicas De Investigación
3-(Prop-1-yn-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to form stable boron-containing compounds.
Catalysis: Employed as a ligand in catalytic reactions to improve reaction efficiency and selectivity.
Mecanismo De Acción
The mechanism of action of 3-(Prop-1-yn-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on the specific application:
Organic Synthesis: Acts as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds.
Catalysis: Serves as a ligand that coordinates with metal centers, enhancing the catalytic activity and selectivity of the metal catalyst.
Comparación Con Compuestos Similares
Similar Compounds
3-(Prop-1-yn-1-yl)pyridine: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the propynyl group, limiting its applications in reactions requiring alkyne functionality.
Uniqueness
3-(Prop-1-yn-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both a propynyl group and a boronate ester group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and material science.
Propiedades
Fórmula molecular |
C14H18BNO2 |
|---|---|
Peso molecular |
243.11 g/mol |
Nombre IUPAC |
3-prop-1-ynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H18BNO2/c1-6-7-11-8-12(10-16-9-11)15-17-13(2,3)14(4,5)18-15/h8-10H,1-5H3 |
Clave InChI |
NCBQTCRZPCLKEY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C#CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B11871851.png)
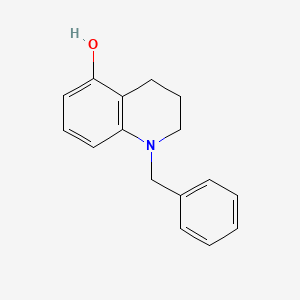

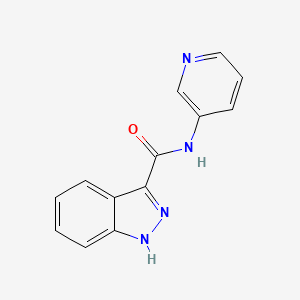


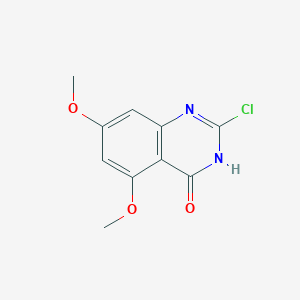

![tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11871901.png)
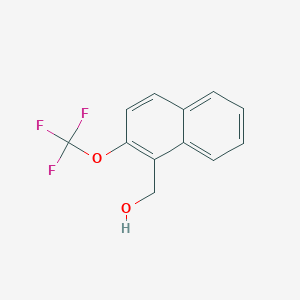
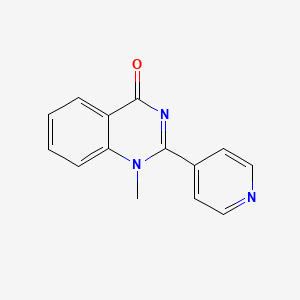
![Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11871914.png)
